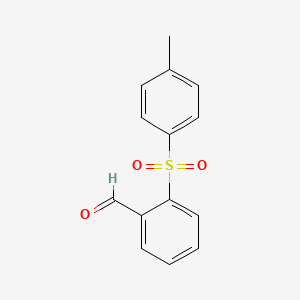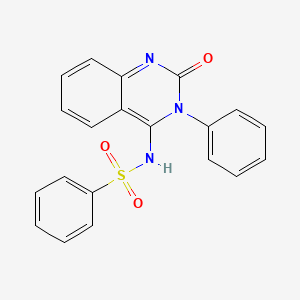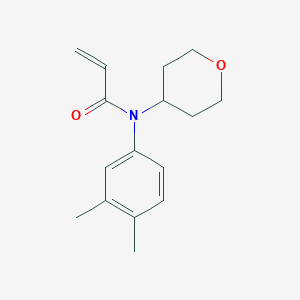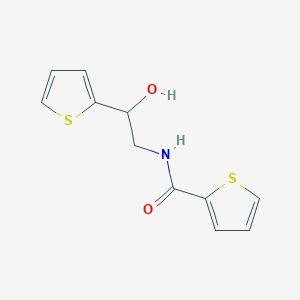
(3-fluorophenyl)(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-fluorophenyl)(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C25H19FN4O2 and its molecular weight is 426.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Synthesis
- A study on the synthesis and cytotoxicity of novel trifluoromethyl-substituted compounds, including pyrazol-1-yl)(quinolin-4-yl)methanones, highlights a convergent synthesis approach. These compounds demonstrated significant cytotoxicity in human leukocytes at high concentrations, indicating potential biomedical research applications (Bonacorso et al., 2016).
- Fluorescence in biomedical analysis : Another research focused on a novel stable fluorophore, 6-methoxy-4-quinolone, demonstrating strong fluorescence across a wide pH range in aqueous media. This fluorophore could serve as a fluorescent labeling reagent for carboxylic acids, showing promising utility in biomedical analysis (Hirano et al., 2004).
- A study on quinoline derivatives synthesized through the reaction of propanetrione-oximes with diaminoarenes produced novel quinoxaline derivatives. These derivatives' structures were elucidated, suggesting potential applications in material science or chemical synthesis (Boltacheva et al., 2019).
Antimicrobial and Antifungal Applications
- Research into the antimicrobial activity of certain pyrazol-1-yl)(pyridin-4-yl)methanones found that compounds with a methoxy group exhibited high antimicrobial activity. This study highlights the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2012).
- Antifungal activity was explored in a study synthesizing novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives. Specific substituents on the phenyl ring enhanced antifungal activity, suggesting these compounds' utility in antifungal research or treatment (Lv et al., 2013).
Corrosion Inhibition
- Corrosion inhibition studies on quinoxaline-based propanones showed that these compounds effectively retard the corrosion rate of mild steel in hydrochloric acid. The study demonstrates the potential of these compounds in industrial applications, particularly in protecting metals from corrosion (Olasunkanmi & Ebenso, 2019).
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[5-(2-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2/c1-32-24-8-3-2-7-19(24)21-15-23(16-9-10-20-22(14-16)28-12-11-27-20)30(29-21)25(31)17-5-4-6-18(26)13-17/h2-14,23H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZANZPJMZJALSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415374.png)
![Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2415375.png)


![N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2415382.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2415384.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-chlorophenyl)methyl]oxamide](/img/structure/B2415385.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2415387.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2415388.png)
![(E)-methyl 2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2415394.png)



